N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide
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Overview
Description
N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C18H12N2OS2 and its molecular weight is 336.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and characterization of thiazole and naphthamide derivatives. For example, researchers synthesized a series of compounds including thiazolylacetonitrile and imidazo[1,2-a]pyridine derivatives, aiming to evaluate their biological activities. The synthetic routes often involve cyclocondensation and one-pot three-component reactions, highlighting the chemical versatility of these compounds (Thabet et al., 2011). Similarly, novel 1,8-naphthalimide derivatives containing a thiophene ring have been synthesized, showcasing their potential in fluorescence and optoelectronic applications due to their structural properties (Zhengneng et al., 2013).
Biological Activities
Research has also been conducted on the biological activities of these compounds. For instance, thiazole-based compounds have been synthesized and tested for their anti-inflammatory, analgesic, and antimicrobial properties. The studies indicate promising activities, suggesting potential therapeutic applications (Thabet et al., 2011). Furthermore, compounds containing thiazole and naphthamide structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibiotics (Hannoun et al., 2019).
Material Science Applications
In the field of materials science, thiazole and naphthamide derivatives have been investigated for their potential in creating new materials with desirable properties. For example, polymers containing thiazole units have been synthesized and examined for their optoelectronic properties, showing promise for applications in organic light-emitting diodes (OLEDs) and electrochromic devices. These studies reveal that the electronic and optical properties of these compounds can be tuned for specific applications, offering a broad range of possibilities in material design (Akpinar et al., 2015).
Mechanism of Action
Target of Action
The compound “N-(4-(thiophen-2-yl)thiazol-2-yl)-2-naphthamide” belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Thiazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Thiazole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Properties
IUPAC Name |
N-(4-thiophen-2-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(14-8-7-12-4-1-2-5-13(12)10-14)20-18-19-15(11-23-18)16-6-3-9-22-16/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWZAOYZMNPUKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.